Copper, [bis(ethanethiolato)indium]bis[mu-(ethanethiolato)]bis(triphenylphosphine)-
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Overview
Description
Copper, [bis(ethanethiolato)indium]bis[mu-(ethanethiolato)]bis(triphenylphosphine)- is a complex organometallic compound It is characterized by the presence of copper, indium, ethanethiolato ligands, and triphenylphosphine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper, [bis(ethanethiolato)indium]bis[mu-(ethanethiolato)]bis(triphenylphosphine)- typically involves the reaction of copper salts with indium compounds in the presence of ethanethiol and triphenylphosphine. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. similar organometallic compounds are often produced using batch reactors where precise control over reaction conditions is maintained to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Copper, [bis(ethanethiolato)indium]bis[mu-(ethanethiolato)]bis(triphenylphosphine)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of oxidized derivatives.
Reduction: It can also be reduced, although this is less common.
Substitution: Ligand substitution reactions can occur, where the ethanethiolato or triphenylphosphine ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Ligand substitution reactions often require the presence of other ligands and may be facilitated by solvents such as dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of copper oxides or indium oxides, while substitution reactions can yield a variety of new organometallic complexes.
Scientific Research Applications
Copper, [bis(ethanethiolato)indium]bis[mu-(ethanethiolato)]bis(triphenylphosphine)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biological molecules.
Industry: It may be used in the development of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic properties.
Mechanism of Action
The mechanism by which Copper, [bis(ethanethiolato)indium]bis[mu-(ethanethiolato)]bis(triphenylphosphine)- exerts its effects is complex and involves multiple pathways. The compound can interact with various molecular targets, including enzymes and receptors, through its metal centers and ligands. These interactions can lead to changes in the activity of the target molecules, resulting in various biological and chemical effects.
Comparison with Similar Compounds
Similar Compounds
Copper, [bis(ethanethiolato)gallium]bis[mu-(ethanethiolato)]bis(triphenylphosphine)-: Similar in structure but contains gallium instead of indium.
Copper, [bis(ethanethiolato)aluminum]bis[mu-(ethanethiolato)]bis(triphenylphosphine)-: Contains aluminum instead of indium.
Uniqueness
Copper, [bis(ethanethiolato)indium]bis[mu-(ethanethiolato)]bis(triphenylphosphine)- is unique due to the presence of indium, which imparts distinct electronic and structural properties compared to its gallium and aluminum analogs
Properties
CAS No. |
1159817-84-1 |
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Molecular Formula |
C44H50CuInP2S4 |
Molecular Weight |
947.4 g/mol |
IUPAC Name |
copper(1+);ethanethiolate;triphenylphosphane;tris(ethylsulfanyl)indigane |
InChI |
InChI=1S/2C18H15P.4C2H6S.Cu.In/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;4*1-2-3;;/h2*1-15H;4*3H,2H2,1H3;;/q;;;;;;+1;+3/p-4 |
InChI Key |
CRZAFFSQEACPGF-UHFFFAOYSA-J |
Canonical SMILES |
CC[S-].CCS[In](SCC)SCC.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu+] |
Origin of Product |
United States |
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